2-chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one hydrochloride
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Overview
Description
2-chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a diphenylmethyl group and a phenylethanone moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Substitution Reactions: The piperazine ring is then substituted with a diphenylmethyl group using appropriate reagents and conditions.
Addition of the Phenylethanone Moiety: The final step involves the addition of the phenylethanone moiety to the substituted piperazine ring, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: Employed in the study of biological pathways and as a tool for investigating cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as an antidepressant or antipsychotic agent.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with neurotransmitter receptors in the brain, such as serotonin or dopamine receptors.
Inhibiting Enzymes: Inhibiting enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters.
Modulating Signaling Pathways: Affecting intracellular signaling pathways that regulate mood, cognition, and behavior.
Comparison with Similar Compounds
2-chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one hydrochloride can be compared with other similar compounds, such as:
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one: Lacks the chloro substituent, which may affect its chemical reactivity and biological activity.
2-chloro-1-[4-(methyl)piperazin-1-yl]-2-phenylethan-1-one: Contains a methyl group instead of a diphenylmethyl group, leading to differences in steric and electronic properties.
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-chlorophenyl)ethan-1-one: Features a chlorophenyl group, which may alter its pharmacological profile.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1294512-41-6 |
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Molecular Formula |
C25H26Cl2N2O |
Molecular Weight |
441.4 |
Purity |
95 |
Origin of Product |
United States |
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